2-(tert-butylsulfanyl)-6-chloropyridine
Overview
Description
2-(tert-butylsulfanyl)-6-chloropyridine is an organosulfur compound that features a pyridine ring substituted with a tert-butylthio group at the 2-position and a chlorine atom at the 6-position
Mechanism of Action
Target of action
Organosulfur compounds like tert-butylthiol, a component of this compound, are known to interact with a variety of biological targets .
Mode of action
Without specific studies on “2-(Tert-butylthio)-6-chloropyridine”, it’s difficult to say exactly how it interacts with its targets. Organosulfur compounds often act through covalent modification of their targets, particularly at reactive cysteine residues .
Biochemical pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways “2-(Tert-butylthio)-6-chloropyridine” might affect. Organosulfur compounds can be involved in a variety of biochemical processes, including redox reactions and signal transduction .
Result of action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “2-(Tert-butylthio)-6-chloropyridine” might be. If it acts similarly to other organosulfur compounds, it could potentially modify proteins and affect their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylthio)-6-chloropyridine typically involves the introduction of the tert-butylthio group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with tert-butylthiol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 2-(tert-butylthio)-6-chloropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(tert-butylsulfanyl)-6-chloropyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-(Tert-butylthio)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(tert-butylsulfanyl)-6-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butylthio)-3-chloropyridine: Similar structure but with the chlorine atom at the 3-position.
2-(Tert-butylthio)-4-chloropyridine: Similar structure but with the chlorine atom at the 4-position.
2-(Tert-butylthio)-5-chloropyridine: Similar structure but with the chlorine atom at the 5-position.
Uniqueness
2-(tert-butylsulfanyl)-6-chloropyridine is unique due to the specific positioning of the tert-butylthio group and the chlorine atom, which can influence its reactivity and interactions with other molecules. The combination of these substituents can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-tert-butylsulfanyl-6-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYBLUKIJYXTQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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